2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo[4,3-a]pyridine core and a fluorophenylacetamide moiety, contributes to its distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally related to [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , which is a widely used fungicide and a sterol inhibitor and plant growth regulator . .
Mode of Action
Given its structural similarity to [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , it may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. The compound’s structural relative, [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , is known to affect sterol synthesis and plant growth regulation
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , it may have similar effects, such as inhibiting sterol synthesis and regulating plant growth . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide typically involves the following steps:
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Formation of the Triazolopyridine Core: : This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . The reaction is carried out at room temperature and is known for its efficiency and operational simplicity.
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Thioether Formation: : The triazolopyridine intermediate is then reacted with a suitable thiol reagent to introduce the thioether linkage. Common reagents for this step include thiourea or other sulfur-containing compounds.
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Acetamide Formation: : The final step involves the acylation of the thioether intermediate with 4-fluorophenylacetyl chloride to form the desired acetamide derivative. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the para position relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its bioactive properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibition properties and potential anticancer activity.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: Studied for their DNA intercalation activities and anticancer properties.
[1,2,4]triazolo[4,3-c]quinazolines: Investigated for their bioisosteric modifications and therapeutic potential.
Uniqueness
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide stands out due to its unique combination of a triazolopyridine core and a fluorophenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c15-10-4-6-11(7-5-10)16-13(20)9-21-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHHFDJLXVHQKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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